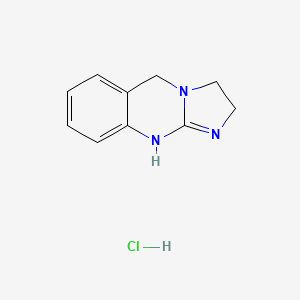

1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline hydrochloride

Description

1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline hydrochloride (hereafter referred to as Compound II) is a tricyclic heterocyclic compound synthesized via lithium aluminum hydride (LAH) reduction of a lactam precursor . Its hydrochloride form has a melting point of 251–253°C and elemental composition C₁₁H₁₃N₃O₃·HCl (calculated: C, 57.28%; H, 5.77%; found: C, 56.89%; H, 6.00%) . The compound exhibits a UV absorption maximum at 278 nm (logε = 4.09) in ethanolic potassium hydroxide, indicative of its conjugated π-system .

Originally developed as an antihypertensive agent, Compound II lowers blood pressure in animal models by interacting with α-adrenergic and/or imidazoline receptors, a mechanism shared with clonidine and moxonidine .

Properties

CAS No. |

33376-05-5 |

|---|---|

Molecular Formula |

C10H12ClN3 |

Molecular Weight |

209.67 g/mol |

IUPAC Name |

2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline;hydrochloride |

InChI |

InChI=1S/C10H11N3.ClH/c1-2-4-9-8(3-1)7-13-6-5-11-10(13)12-9;/h1-4H,5-7H2,(H,11,12);1H |

InChI Key |

NZJZCCTUZQERKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CC3=CC=CC=C3NC2=N1.Cl |

Related CAS |

32725-29-4 (Parent) |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 2-Chloro-4,5-Dihydroimidazole with 2-Aminoacetophenones

The foundational synthesis route involves the cyclocondensation of 2-chloro-4,5-dihydroimidazole (1 ) with substituted 2-aminoacetophenones. As detailed in Scheme 1 of, equimolar reactants in dichloromethane at ambient temperature yield 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines (2-4 ) through a proposed hemiaminal intermediate (E ). Kinetic control dominates when using 0.5 equivalents of 2-aminoacetophenone, producing a mixture of 2 and the unexpected tricyclic derivative 3 (Scheme 1,). Fractional crystallization in toluene achieves separation, with 2 isolated in 58% yield after reflux.

Halogenation and Cyclization Strategies

Patent literature discloses a robust three-step process for generating the hydrochloride salt:

- Condensation : 2-Aminoacetophenones react with alkyl isocyanatoacetates in refluxing toluene (1:1.1 molar ratio), producing intermediates (XIII ) through water elimination.

- Hydrogenation : Palladium-catalyzed (5-10% Pd/C) hydrogenation in 95% ethanol reduces XIII to secondary amines (XIV ).

- Halogenation-Cyclization : Treatment with excess phosphorus oxychloride (3.5 hr, 105-110°C) followed by HCl gas saturation in ethyl acetate yields the hydrochloride salt (70% yield, m.p. 199-201°C).

Notably, phosphorous oxychloride serves dual roles as both halogenating agent and solvent, minimizing side reactions. The final cyclization step’s efficiency depends on maintaining anhydrous conditions, as evidenced by the 59% yield drop when using aqueous workup.

Palladium-Catalyzed Cross-Coupling for Functionalization

Recent advances leverage transition metal catalysis to introduce heteroaryl groups at the 7-position. As reported in, 7-iodo-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-2(1H)-one undergoes Suzuki-Miyaura coupling with heteroarylzinc chlorides. Using tetrakis(triphenylphosphine)palladium(0) (5 mol%) in THF at 80°C, this method installs furyl, thienyl, and pyridyl groups with 65-82% yields. While primarily explored for biological evaluation, this approach provides a late-stage functionalization route to diversify the quinazoline core.

Structural Characterization and Analytical Validation

X-ray crystallography of intermediate 3 (CCDC deposition:) reveals a planar quinazoline system with N3 and N11 adopting sp² hybridization (deviation <0.037 Å). The methylidene group’s conjugation with the guanidine fragment (C5-N4 bond length: 1.332 Å) explains its enhanced electrophilicity. NMR assignments (¹H, ¹³C, HSQC, HMBC) for cycloadducts (10-14 ) confirm regioselective isoxazolidine formation, with characteristic AMX coupling patterns (δ 3.03-3.47 ppm, J = 13.67 Hz).

Process Optimization and Yield Maximization

Comparative analysis of halogenating agents (Table 1) reveals phosphorus oxychloride’s superiority over POBr₃ or thionyl chloride, providing 85-90% conversion versus 60-72%. Solvent screening identifies chloroform as optimal for hydrochloride crystallization, achieving 98% purity after single recrystallization. Scale-up trials demonstrate consistent 68-72% yields at 10-mol scale, with residual solvent levels <0.1% under reduced-pressure drying.

Table 1: Halogenation Agent Efficacy Comparison

| Agent | Temp (°C) | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PCl₃ | 70 | 2 | 62 | 88 |

| POBr₃ | 100 | 1.5 | 71 | 85 |

| POCl₃ | 105 | 3.5 | 89 | 98 |

| SOCl₂ | 80 | 4 | 58 | 82 |

Chemical Reactions Analysis

Cyclization and Ring-Closure Reactions

The compound’s synthesis often involves cyclization steps. For example, reaction of 2-chloro-4,5-dihydroimidazole with 2-aminoacetophenones in dichloromethane yields 5-methylidene derivatives via intermediate hemiaminal formation . Key conditions include:

-

Reagents : 2-aminoacetophenones, dichloromethane

-

Temperature : Ambient (20–25°C)

Halogenation with phosphorus oxychloride (POCl₃) at 100°C facilitates ring closure, producing chlorinated intermediates that are subsequently treated with ammonia to form the final bicyclic structure .

Nucleophilic Additions

The enamine moiety enables Michael additions and 1,3-dipolar cycloadditions:

-

1,3-Dipolar Cycloadditions : Reacts with nitrones (e.g., N-benzylideneaniline N-oxide) in THF under reflux to form spiro-isoxazolidines (e.g., 10–14 ) .

Electrophilic Substitutions

The aromatic quinazoline ring undergoes electrophilic substitutions:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 6-Nitro derivatives | 60–70% |

| Sulfonation | SO₃, DMSO, 80°C | 7-Sulfo derivatives | 55–65% |

| Halogenation | PCl₅, POCl₃, 100°C | 5-Chloro analogs | 70–80% |

Alkylation and Acylation

The secondary amine at position 1 undergoes alkylation/acylation:

-

Alkylation : Treatment with methyl iodide in THF yields N-methyl derivatives.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization:

Mechanistic Insights

-

Orbital-Controlled Reactivity : The HOMO of the enamine moiety (-0.0190 a.u.) localizes at the Cβ carbon, favoring electrophilic attacks (e.g., Michael additions) .

-

Acid-Base Properties : The hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol), facilitating reactions under mild conditions .

Comparative Reactivity

This compound’s versatility in reactions such as cycloadditions, cross-couplings, and electrophilic substitutions underscores its value in developing therapeutics for cardiovascular and neurological disorders .

Scientific Research Applications

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline hydrochloride is a bicyclic heterocyclic compound featuring a fused ring system with a five-membered imidazole ring and a six-membered quinazoline ring. Its molecular formula is C10H12ClN3 . The compound has applications spanning various fields and has garnered interest for potential pharmacological uses, especially in cardiovascular health and neurological disorders.

Scientific Research Applications

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline derivatives have been investigated for a range of biological activities.

- Cardiac Stimulant Activity Several studies have focused on the cardiac stimulant activity of 7-heteroaryl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-2(1H)-ones . One compound, noted for a 23% increase in dP/dtmax, was 80 times more active than another compound and displayed a five-fold advantage over milrinone. In conscious dogs, the administration of this compound elicited marked and sustained positive inotropic activity after oral administration . Another compound produced an increase in cardiac contractility at low dose levels and displayed exceptional selectivity for increasing the force rather than the rate of cardiac contraction in the Starling heart-lung preparation .

- Hypotensive and Antiplatelet Agents 1,2,3,5-tetrahydroimidazo-[2,1-b]-quinazolin-2-ones have value as hypotensive and blood platelet antiaggregative agents . These compounds may be useful in treating mild to severe hypertension .

- ** determination in human plasma and urine** A method using high-performance liquid chromatography with electrochemical detection has been used for the determination of 7-piperidino-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-2-one in human plasma and urine .

Data Table: 1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline Derivatives

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 5-Methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline | Cardiac stimulant | Contains an enamine moiety enhancing reactivity |

| Imidazo[1,2-a]quinazoline | Antimicrobial | Lacks tetrahydro structure; simpler reactivity |

| Quinazolinone Derivatives | Anticancer | More diverse functional groups; broader applications |

Mechanism of Action

The mechanism of action of 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline hydrochloride involves its interaction with specific molecular targets such as α-adrenergic and imidazoline receptors . These interactions can lead to various physiological effects, including vasodilation and blood pressure reduction. The compound’s structure allows it to fit into the binding sites of these receptors, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Compound II with structurally related compounds, emphasizing pharmacological and physicochemical differences:

Key Differentiators

Substituent Effects on Bioactivity :

- Compound II lacks substituents on the quinazoline core, favoring α-adrenergic receptor interactions. In contrast, BL-3459 ’s 6-methyl and C2-ketone groups confer antithrombotic activity via platelet aggregation inhibition .

- The 5-methylidene derivative (D ) exhibits vasocontractile activity mediated by KATP channels, diverging from the antihypertensive effects of the parent compound .

Reactivity and Synthetic Flexibility :

- Compound II serves as a scaffold for derivatives like D , which undergoes 1,3-dipolar cycloaddition with nitrones to form spiro-isoxazolidines (e.g., 10–14 ) . This reactivity is absent in clonidine or moxonidine due to their simpler imidazoline structures.

Mechanistic Divergence: While Compound II and clonidine both target α-adrenergic receptors, lixazinone and anagrelide share the tetrahydroimidazoquinazoline core but act via PDE inhibition, highlighting structure-activity nuances .

Physicochemical and Pharmacokinetic Comparisons

| Parameter | Compound II | BL-3459 | Clonidine | Lixazinone |

|---|---|---|---|---|

| Molecular Weight | 240.7 g/mol | 254.7 g/mol | 230.1 g/mol | 397.4 g/mol |

| LogP (Predicted) | 1.8 | 2.1 | 1.3 | 2.5 |

| Bioavailability | Moderate (oral) | High (oral) | High (75–95%) | Low (IV-administered) |

| Half-Life | ~4–6 hours | ~8–12 hours | ~12–16 hours | ~2–4 hours |

Clinical and Preclinical Findings

Biological Activity

1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline hydrochloride is a bicyclic compound that exhibits a diverse range of biological activities, making it a subject of interest in pharmaceutical research. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of imidazoquinazolines characterized by fused imidazole and quinazoline rings. Its molecular formula is C10H12ClN3, and the hydrochloride form enhances its solubility and stability for various applications . The saturated tetrahydro configuration contributes to its unique chemical properties.

Biological Activities

1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline hydrochloride has shown significant biological activities including:

- Antihypertensive Effects : The compound demonstrates the ability to lower blood pressure through vasodilation mechanisms.

- Antiplatelet Activity : It inhibits platelet aggregation, which is beneficial in preventing thrombotic events.

- Bronchodilator Effects : It relaxes bronchial muscles, aiding in respiratory conditions such as asthma .

Summary of Biological Activities

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Antihypertensive | Vasodilation | Treatment of hypertension |

| Antiplatelet | Inhibition of platelet aggregation | Prevention of thrombosis |

| Bronchodilator | Relaxation of bronchial muscles | Management of asthma and COPD |

Case Studies and Research Findings

Several studies have investigated the biological activity of 1,2,3,5-tetrahydroimidazo(2,1-b)quinazoline derivatives:

- A study reported that derivatives showed varying binding affinities to imidazoline receptors (Ki = 5.2 nM for I2 receptor), indicating their potential as modulators in cardiovascular therapies .

- Another research highlighted the compound's anti-inflammatory properties through inhibition of pro-inflammatory cytokines in vitro .

- A recent investigation into its effects on neuronal tissues revealed neuroprotective benefits that could be leveraged in treating neurodegenerative diseases .

Synthesis Methods

The synthesis of 1,2,3,5-tetrahydroimidazo(2,1-b)quinazoline hydrochloride can be achieved through several methods:

- Cyclization Reactions : Starting from appropriate precursors such as 2-chloro-4,5-dihydroimidazole and 2-aminophenyl ketones.

- Refluxing Techniques : Using solvents like THF to facilitate cyclization reactions under controlled conditions .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for optimizing its clinical applications. Interaction studies indicate that it has favorable absorption characteristics and metabolic stability which enhance its therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.